molecular formula C16H10BrCl3N2O B5201705 (2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one

(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one

Cat. No.: B5201705
M. Wt: 432.5 g/mol
InChI Key: QRKHIAAXQHPMSE-UHFFFAOYSA-N
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Description

(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Aminomethylation: The aminomethylidene group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is unique due to its combination of multiple halogen atoms and an aminomethylidene group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-4-chloro-2-[(2,4-dichlorophenyl)methyliminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl3N2O/c17-10-3-4-12-14(15(10)20)16(23)13(22-12)7-21-6-8-1-2-9(18)5-11(8)19/h1-5,7,22-23H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKHIAAXQHPMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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